Oleyltrimethylammonium

Descripción

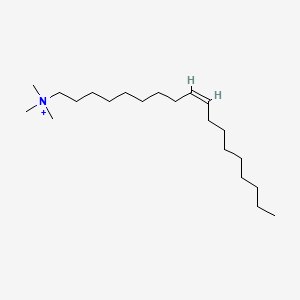

Oleyltrimethylammonium is a quaternary ammonium compound characterized by an unsaturated oleyl (cis-9-octadecenyl) chain bonded to a trimethylammonium group. Its chemical formula is C21H44NCl (for the chloride salt), with a molecular weight of 310.59 g/mol . This compound is notable for its amphiphilic structure, enabling applications in surfactant chemistry and agrochemical formulations.

Propiedades

Número CAS |

48074-73-3 |

|---|---|

Fórmula molecular |

C21H44N+ |

Peso molecular |

310.6 g/mol |

Nombre IUPAC |

trimethyl-[(Z)-octadec-9-enyl]azanium |

InChI |

InChI=1S/C21H44N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h12-13H,5-11,14-21H2,1-4H3/q+1/b13-12- |

Clave InChI |

QYWVQMLYIXYLRE-SEYXRHQNSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oleyltrimethylammonium can be synthesized through the quaternization of oleylamine with methyl iodide. The reaction typically involves the following steps:

- Dissolving oleylamine in an appropriate solvent such as ethanol.

- Adding methyl iodide to the solution.

- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.

- Purifying the product through recrystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of oleylamine to this compound while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: Oleyltrimethylammonium undergoes various chemical reactions, including:

Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the double bond, resulting in a fully saturated aliphatic chain.

Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.

Major Products:

Oxidation: Epoxides, alcohols, or ketones.

Reduction: Saturated quaternary ammonium compounds.

Substitution: Various substituted quaternary ammonium salts.

Aplicaciones Científicas De Investigación

Oleyltrimethylammonium has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.

Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.

Mecanismo De Acción

The mechanism of action of oleyltrimethylammonium involves its interaction with cell membranes and other biological structures. The long aliphatic chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged molecules, enhancing its antimicrobial properties.

Comparación Con Compuestos Similares

Key Properties :

- Hydrophobic Chain : The unsaturated oleyl chain enhances solubility in organic solvents and influences micelle formation .

- Counterion Variants : Commonly exists as chloride (e.g., Oleyltrimethylammonium chloride, CAS 10450-69-8) but can pair with other anions like bromide or pelargonate in ionic liquids .

- Applications : Demonstrated efficacy as a bioherbicidal ionic liquid, showing 5–10-fold higher activity against weeds compared to pure pelargonic acid .

Comparison with Similar Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) share a cationic head group but differ in alkyl chain length, saturation, and counterions. Below is a detailed comparison of this compound with structurally similar QACs:

Structural and Molecular Comparisons

Functional Differences

Chain Saturation :

- This compound’s unsaturated chain lowers melting points and enhances fluidity compared to saturated analogs like cetyltrimethylammonium. This property is critical in formulations requiring low-temperature stability .

- Saturated QACs (e.g., cetyl, lauryl) exhibit higher crystallinity and thermal stability, favoring solid-phase applications .

Bioactivity: this compound pelargonate demonstrates superior herbicidal activity due to synergistic effects between the oleyl chain and pelargonic acid, achieving 46.7% weed control efficiency at reduced doses . Cetyltrimethylammonium dichromate is non-biological, serving as a selective oxidizer in organic synthesis .

Industrial Applications :

- Cetyltrimethylammonium : Preferred in catalysis (e.g., dichromate salts for oxidizing arylaldoximes to nitriles) .

- Lauryltrimethylammonium : Dominates personal care products due to mildness and foam stability .

- This compound : Emerging in sustainable agrochemicals as a bio-HIL (bioherbicidal ionic liquid) .

Research Findings and Performance Metrics

Herbicidal Efficacy (this compound vs. Pelargonic Acid)

| Parameter | This compound Pelargonate | Pure Pelargonic Acid |

|---|---|---|

| Effective Dose | 2.72 kg/ha | 8–11 kg/ha |

| Efficacy (White Mustard) | 46.7% | 15–20% |

| Environmental Impact | Reduced acid usage, lower runoff | High acid load |

Source: Greenhouse and field trials comparing bio-HILs with conventional herbicides

Thermal Stability in Ionic Liquids

| Compound | Decomposition Temperature (°C) | Phase at 25°C |

|---|---|---|

| This compound Cl | ~180 | Liquid |

| Cetyltrimethylammonium Br | >250 | Solid |

Note: Unsaturated chains reduce thermal stability but improve solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.